[1]benzothiolo[7,6-g][1]benzothiole

Catalog No.
S3404333
CAS No.
217-19-6
M.F
C14H8S2
M. Wt
240.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1]benzothiolo[7,6-g][1]benzothiole

CAS Number

217-19-6

Product Name

[1]benzothiolo[7,6-g][1]benzothiole

IUPAC Name

[1]benzothiolo[7,6-g][1]benzothiole

Molecular Formula

C14H8S2

Molecular Weight

240.3

InChI

InChI=1S/C14H8S2/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11/h1-8H

InChI Key

MOZTVOICZIVCFC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2SC=C3)C4=C1C=CS4

Canonical SMILES

C1=CC2=C(C=CC3=C2SC=C3)C4=C1C=CS4

Organic Electronics Applications

NDT is widely studied for its potential in organic electronic devices due to its:

  • High charge mobility: NDT exhibits efficient movement of electrical charges within its structure, crucial for device functionality .
  • High on/off ratios: These ratios indicate the significant difference in current flow between the "on" and "off" states of the device, enabling efficient switching capabilities .

Researchers have successfully incorporated NDT into various organic electronic devices, including:

  • Organic light-emitting diodes (OLEDs): NDT-based copolymers show promise in developing efficient and bright OLEDs .
  • Organic solar cells (OSCs): NDT derivatives are being explored for creating high-performance OSCs with improved efficiency in converting light energy into electricity .
  • Organic field-effect transistors (OFETs): NDT-containing copolymers have demonstrated potential in fabricating high-mobility OFETs, essential components in organic integrated circuits .

Benzothiolo[7,6-g] benzothiole is a complex polycyclic compound characterized by its fused benzothiophene and benzothiazole structures. This compound features a unique arrangement of sulfur and carbon atoms that contribute to its distinct chemical properties. The presence of both thiophene and thiazole rings enhances its electronic characteristics, making it a subject of interest in various chemical and biological studies.

NDT itself doesn't have a well-defined mechanism of action in biological systems. Its significance lies in its role as a building block for conjugated polymers, which can have various functionalities depending on their design. In organic solar cells, NDT-based polymers can act as p-type semiconductors, responsible for transporting positive charges (holes) generated by light absorption.

  • Safety Data Sheet: No safety data sheet (SDS) readily available from chemical suppliers.
  • Toxicity: Information on the specific toxicity of NDT is limited. However, as an organic compound, it's advisable to handle it with care and avoid inhalation or ingestion.
  • Flammability: No data available on flammability. However, as an organic compound, it's advisable to handle it away from heat and ignition sources.
Typical of sulfur-containing heterocycles. These include:

  • Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiophene ring, this compound can undergo electrophilic substitution reactions.
  • Nucleophilic Addition: The sulfur atom can act as a nucleophile, allowing for reactions with electrophiles.
  • Oxidation and Reduction: The compound can be oxidized to sulfoxides or sulfones, or reduced to thiols depending on the reaction conditions.

Research indicates that benzothiolo[7,6-g] benzothiole exhibits a range of biological activities. It has been noted for its potential antimicrobial properties and may interact with various biological targets. Studies suggest that compounds with similar structures often demonstrate cytotoxic effects against cancer cells and may possess anti-inflammatory properties.

The synthesis of benzothiolo[7,6-g] benzothiole typically involves multi-step reactions that may include:

  • Cyclization Reactions: Starting from simpler thiophene or thiazole derivatives, cyclization can be induced using various reagents to form the fused structure.
  • Functional Group Transformations: Introduction of functional groups through electrophilic or nucleophilic substitutions can enhance the reactivity and utility of the compound in further reactions.

Benzothiolo[7,6-g] benzothiole has potential applications in:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.
  • Materials Science: The compound could be used in the development of organic semiconductors due to its electronic properties.
  • Agricultural Chemicals: Similar compounds have been explored as fungicides or herbicides.

Benzothiolo[7,6-g] benzothiole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
BenzothiazoleMonocyclicAntimicrobialSimple structure; less complex than benzothiolo[7,6-g] benzothiole
BenzothiopheneMonocyclicAnticancerLacks the thiazole component; more stable
BenzotriazoleTricyclicVersatile biological behaviorKnown for diverse pharmacological activities; less sulfur content
BenzofuranMonocyclicAntioxidantOxygen-containing ring; different reactivity

Benzothiolo[7,6-g] benzothiole's unique fused structure allows for specific interactions and reactivities that distinguish it from these similar compounds. Its dual heterocyclic nature provides enhanced electronic properties that could be exploited in various applications.

XLogP3

5.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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